n-Ethyl-N-(pyrrolidin-3-yl)pivalamide
Description
n-Ethyl-N-(pyrrolidin-3-yl)pivalamide is a synthetic organic compound featuring a pivalamide backbone substituted with an ethyl group and a pyrrolidin-3-yl moiety. The pyrrolidine ring confers conformational rigidity, while the pivalamide group enhances metabolic stability, a common strategy in drug design to improve pharmacokinetics .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-ethyl-2,2-dimethyl-N-pyrrolidin-3-ylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-5-13(9-6-7-12-8-9)10(14)11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
FAFDZLTYSRGGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)pivalamide typically involves the reaction of pyrrolidine derivatives with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Starting Materials: Pyrrolidine, pivaloyl chloride, and triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: Pyrrolidine is dissolved in an anhydrous solvent such as dichloromethane. Pivaloyl chloride is added dropwise to the solution while maintaining stirring. Triethylamine is then added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
n-Ethyl-N-(pyrrolidin-3-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)pivalamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of these targets, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Halogen vs.
- Pyrrolidine vs. Pyridine Core : The pyrrolidine ring in the target compound introduces a saturated nitrogen heterocycle, which may enhance binding to biological targets compared to aromatic pyridine-based analogs .
Price and Availability
- Cost Drivers : Halogenated derivatives (e.g., iodo-substituted compounds in ) are consistently more expensive ($500/g) than silicon-modified analogs ($240–$400/g), likely due to the cost of halogenation reagents and purification challenges.
- Scalability : Trimethylsilyl ethynyl-substituted pivalamides (e.g., ) are priced lower, suggesting established synthetic routes or commercial availability of precursors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
